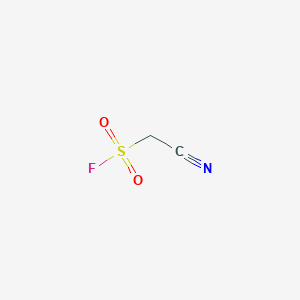
氰甲磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanomethanesulfonyl fluoride is an organic compound characterized by the presence of a sulfonyl fluoride group attached to a cyanomethane moiety. This compound is known for its unique reactivity and stability, making it a valuable reagent in various chemical processes. It is often utilized in organic synthesis and has applications in both academic research and industrial settings.
科学研究应用
Cyanomethanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, due to its ability to react selectively with specific amino acid residues.
Medicine: Cyanomethanesulfonyl fluoride derivatives are investigated for their potential as enzyme inhibitors and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals
作用机制
Target of Action
Cyanomethanesulfonyl fluoride, a type of sulfonyl fluoride, is known to act as an electrophilic warhead . It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that regulates acetylcholine, a crucial neurotransmitter in both the central and peripheral nervous systems .
Mode of Action
The mode of action of Cyanomethanesulfonyl fluoride involves its interaction with its primary target, acetylcholinesterase. As an electrophilic warhead, Cyanomethanesulfonyl fluoride binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the regulation of acetylcholine, leading to an accumulation of this neurotransmitter.
Biochemical Pathways
The inhibition of acetylcholinesterase by Cyanomethanesulfonyl fluoride affects the cholinergic pathway. Acetylcholine plays a vital role in transmitting signals in the nervous system. When acetylcholinesterase is inhibited, it leads to an excess of acetylcholine, disrupting normal signal transmission .
Pharmacokinetics
Like other sulfonyl fluorides, it is expected to have a balance of reactivity and stability that makes it attractive for various applications
Result of Action
The primary result of Cyanomethanesulfonyl fluoride’s action is the inhibition of acetylcholinesterase, leading to an excess of acetylcholine. This can disrupt normal signal transmission in the nervous system . The exact molecular and cellular effects of Cyanomethanesulfonyl fluoride’s action depend on the specific context and environment in which it is used.
Action Environment
The action, efficacy, and stability of Cyanomethanesulfonyl fluoride can be influenced by various environmental factors. For instance, the presence of other chemicals or compounds can affect its reactivity and stability Additionally, factors such as pH and temperature can also influence its action and efficacy
生化分析
Biochemical Properties
Cyanomethanesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an enzyme inhibitor. It interacts with several enzymes, including acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by Cyanomethanesulfonyl fluoride leads to an accumulation of acetylcholine, affecting neurotransmission . Additionally, Cyanomethanesulfonyl fluoride interacts with other proteins and biomolecules, forming covalent bonds that result in the inhibition of their activity. This compound’s ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Cellular Effects
Cyanomethanesulfonyl fluoride has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by Cyanomethanesulfonyl fluoride leads to increased levels of acetylcholine, which can affect cell signaling and neurotransmission . Moreover, this compound can induce oxidative stress and apoptosis in cells, impacting cellular health and function . The effects of Cyanomethanesulfonyl fluoride on cellular metabolism include the disruption of glycolysis and other metabolic pathways, leading to altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Cyanomethanesulfonyl fluoride involves its interaction with enzymes and other biomolecules. It acts as an irreversible inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . This inhibition can lead to the accumulation of substrates and the disruption of normal biochemical processes. Cyanomethanesulfonyl fluoride also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyanomethanesulfonyl fluoride can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to heat and light . The long-term effects of Cyanomethanesulfonyl fluoride on cellular function have been observed in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to sustained inhibition of enzyme activity, resulting in chronic changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Cyanomethanesulfonyl fluoride vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity without causing significant toxicity . At higher doses, Cyanomethanesulfonyl fluoride can induce toxic effects, including neurotoxicity, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used in the study. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity .
Metabolic Pathways
Cyanomethanesulfonyl fluoride is involved in various metabolic pathways, including those related to energy production and utilization. It interacts with enzymes such as acetylcholinesterase, disrupting normal metabolic processes . This compound can also affect the tricarboxylic acid (TCA) cycle and other metabolic pathways by inhibiting key enzymes and altering metabolite levels . The impact of Cyanomethanesulfonyl fluoride on metabolic flux can lead to changes in cellular energy balance and overall metabolic health .
Transport and Distribution
The transport and distribution of Cyanomethanesulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, Cyanomethanesulfonyl fluoride can bind to various intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can vary based on factors such as blood flow, tissue permeability, and the presence of specific transporters .
Subcellular Localization
Cyanomethanesulfonyl fluoride exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of Cyanomethanesulfonyl fluoride is determined by targeting signals and post-translational modifications that direct it to specific organelles . The presence of Cyanomethanesulfonyl fluoride in different subcellular compartments can affect its interactions with biomolecules and its overall biochemical activity .
准备方法
Synthetic Routes and Reaction Conditions: Cyanomethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts. Another method involves the direct fluorination of cyanomethanesulfonyl chloride using reagents such as potassium fluoride or cesium fluoride in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods: In industrial settings, the production of cyanomethanesulfonyl fluoride often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反应分析
Types of Reactions: Cyanomethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can add to unsaturated systems, forming new carbon-sulfur bonds.
Oxidation and Reduction Reactions: Although less common, cyanomethanesulfonyl fluoride can undergo oxidation and reduction under specific conditions
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Solvents such as acetonitrile, dichloromethane, and tetrahydrofuran are frequently used.
Catalysts: Phase transfer catalysts and transition metal catalysts can enhance reaction rates and selectivity
Major Products: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, the reaction with amines typically yields sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
相似化合物的比较
Methanesulfonyl Fluoride: Similar in structure but lacks the cyanomethane moiety.
Trifluoromethanesulfonyl Fluoride: Contains a trifluoromethyl group instead of a cyanomethane group.
Benzenesulfonyl Fluoride: Features a benzene ring in place of the cyanomethane group
Uniqueness: Cyanomethanesulfonyl fluoride is unique due to its combination of the sulfonyl fluoride group with a cyanomethane moiety. This structure imparts distinct reactivity and stability, making it particularly useful in selective covalent modifications and as a building block in organic synthesis .
属性
IUPAC Name |
cyanomethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FNO2S/c3-7(5,6)2-1-4/h2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDJRRPZQOZAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
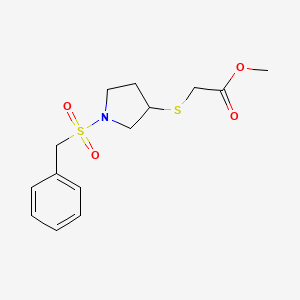
![N-(3-methylbutan-2-yl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2569116.png)
![Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine](/img/structure/B2569117.png)
![Tert-butyl 7-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2569118.png)
![1-(7-Ethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2569119.png)
![N-(4-fluoro-3-nitrophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2569121.png)
![4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2569122.png)
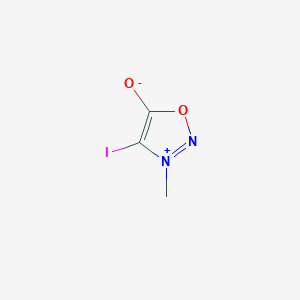

![1-(4-methoxyphenyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2569125.png)
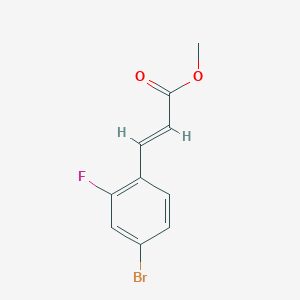
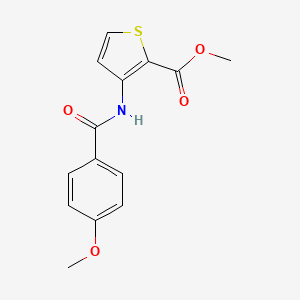
![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2569138.png)
